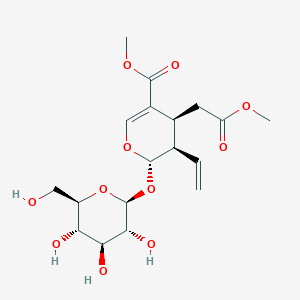

Dimethyl secologanoside

Description

Primary Plant Derivation within Gentianales Order

The Gentianales order is a significant source of complex iridoids and secoiridoids, including secoxyloganin (B110862) methyl ester. biosynth.com These compounds are characteristic chemical markers for many species within this order.

The Gentianaceae family is known for producing a variety of bitter iridoid substances. biosynth.com Within this family, secoxyloganin has been identified in species such as Gentianella acuta. Research on the chemical constituents of Gentianella acuta has led to the isolation of various secoiridoid-type monoterpenes, including secoxyloganin, alongside other related compounds. mdpi.com

The Oleaceae family is another notable source of secoiridoids. biosynth.com Research has pointed to the presence of related compounds in this family, indicating the activity of relevant biosynthetic pathways. For instance, studies on the olive tree, Olea europaea, have explored the biosynthesis of major secoiridoids where secoxyloganin is a recognized intermediate. mdpi.comnih.gov Furthermore, a compound identified as secologanoside (B2409339) 7-methyl ester has been isolated from the leaves of Syringa reticulata (Japanese tree lilac), a member of the Oleaceae family. jst.go.jp

Specific Plant Species and Tissues

Detailed investigations have pinpointed the presence of secoxyloganin methyl ester in specific tissues of various plants. A primary example is Lonicera japonica, commonly known as Japanese honeysuckle.

Lonicera japonica is a well-documented source of secoxyloganin methyl ester and its parent compound, secoxyloganin. medchemexpress.commdpi.combiocrick.com The compound has been isolated and identified from multiple parts of the plant.

The flowers and, more specifically, the flower buds of Lonicera japonica are concentrated sources of various iridoid glycosides. nih.govmdpi.comresearchgate.net Secoxyloganin has been repeatedly isolated from the flower buds. chemfaces.combiocrick.comresearchgate.net Chemical analysis of the flower buds has identified a rich profile of secoiridoids, including secoxyloganin, secologanin (B1681713), and sweroside (B190387). chemfaces.comresearchgate.net The compound is often extracted from the buds using alcohol-based solvents and purified through chromatographic techniques. chemfaces.com

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHHOVJEMEKKG-VPNMNMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Distribution of Secoxyloganin Methyl Ester

Specific Plant Species and Tissues

Olea europaea (Olive)

The olive tree, Olea europaea, is a significant source of secoiridoids, which are important for the flavor and quality of olive oil. nih.gov Research has identified two key enzymes in Olea europaea that are involved in the biosynthesis of secoxy-iridoids. nih.gov These enzymes catalyze the oxidative cleavage of 7-epi-loganin to produce oleoside (B1148882) methyl ester and secoxyloganin (B110862). nih.gov Secoxyloganin has been isolated from the unprocessed fruits of the 'Lucca' olive cultivar. tandfonline.com The presence of secoxyloganin and its derivatives is a characteristic feature of the Oleaceae family. researchgate.neteuropa.eu

Lonicera caerulea L. var. kamtschatica Sevast. (Honeysuckle Berries)

Edible honeysuckle berries (Lonicera caerulea L. var. kamtschatica Sevast.) have gained popularity for their rich composition of bioactive compounds. nih.gov Studies have identified secoxyloganin among the various iridoids present in these berries. nih.govmdpi.com In fact, a study identified 13 different iridoids in honeysuckle berries, with 11 of them, including secoxyloganin, being reported for the first time in this species. nih.gov The presence of secoiridoids like secoxyloganin can contribute to the bitter taste of the berries. ubm.romdpi.com The total iridoid content in honeysuckle berries can vary significantly among different cultivars. mdpi.com Secoxyloganin has also been found in other Lonicera species, such as Lonicera japonica. smolecule.comresearchgate.netknapsackfamily.com

Mentzelia sp.

The genus Mentzelia, belonging to the family Loasaceae, is another botanical source of iridoid glycosides. scispace.com While research has identified various iridoids in several Mentzelia species, the secoiridoid secoxyloganin was reported for the first time in a plant source from this genus. researchgate.net Iridoid compounds, including deutzioside, are considered characteristic of Mentzelia. nih.govresearchgate.net The presence and complexity of these compounds in Mentzelia species appear to correlate with environmental factors such as aridity and herbivore pressure. nih.govresearchgate.net

Chemotaxonomic Significance of Secoxyloganin Methyl Ester and Related Iridoids

The distribution of iridoids, including secoxyloganin methyl ester, holds significant value in the field of chemotaxonomy, which uses chemical constituents to classify and understand the relationships between plants.

Iridoids are considered important taxonomic markers in the Oleaceae family. nih.govoleaceae.inforesearchgate.net The specific types of iridoids and their biosynthetic pathways can help delineate different tribes and genera within this family. nih.govoleaceae.info For instance, the Oleaceae family is characterized by the presence of iridoids derived from deoxyloganic acid, with different sub-routes leading to a variety of structures. oleaceae.info The presence of secoiridoids, which are formed by the cleavage of the cyclopentane (B165970) ring of iridoids, is a notable feature. nih.gov

In the order Gentianales, which includes families like Rubiaceae, the presence of secoiridoids such as secologanin (B1681713) and secoxyloganin is also of chemotaxonomic importance. biosynth.comresearchgate.net The isolation of secoxyloganin from Guettarda platypoda (Rubiaceae) provided chemotaxonomic insights into the genus. ebi.ac.uk Similarly, its presence in Loasa acerifolia (Loasaceae), along with other iridoids, helps in understanding the chemical relationships within this family. nih.gov

The structural diversity of iridoids, from simple monomers to complex dimers and trimers, further aids in chemotaxonomic differentiation. nih.govnih.gov For example, the co-occurrence of loganin (B1675030) and secoxyloganin moieties in dimeric iridoids found in Loasa acerifolia provides specific chemical markers for that species. nih.gov

Biosynthesis and Metabolic Pathways of Secoxyloganin Methyl Ester

Early Steps of Iridoid and Secoiridoid Biosynthesis

The formation of secoxyloganin (B110862) methyl ester is rooted in the broader pathway of iridoid and secoiridoid biosynthesis, a class of monoterpenoids derived from the mevalonate (B85504) (MVA) pathway. smolecule.com

The journey begins with geraniol (B1671447), which serves as the primary precursor. smolecule.com A series of enzymatic reactions converts geraniol into 8-oxogeranial, which is then cyclized to form the characteristic iridoid scaffold, iridodial (B1216469). smolecule.com Glycosylation of iridodial leads to the formation of deoxyloganic acid, a crucial intermediate, particularly in species belonging to the Oleaceae family. smolecule.com

Further hydroxylation and oxidation steps yield loganin (B1675030), which is widely regarded as a universal precursor for many secoiridoids. smolecule.com For oleoside-type secoiridoids, which are characteristic of the Oleaceae family, a key precursor is elenolic acid glucoside, also known as oleoside (B1148882) 11-methyl ester. mdpi.comresearchgate.net These early precursors set the stage for the divergence into various secoiridoid structures.

Interactive Table: Key Early Precursors in Secoiridoid Biosynthesis

| Precursor | Class/Type | Role |

|---|---|---|

| Geraniol | Monoterpene Alcohol | Primary precursor from the MVA pathway smolecule.com |

| 8-Oxogeranial | Monoterpenoid | Substrate for iridoid synthase frontiersin.org |

| Deoxyloganic acid | Iridoid | Pivotal intermediate in Oleaceae smolecule.com |

| Loganin | Iridoid | Universal precursor for many secoiridoids smolecule.com |

In plants such as Olea europaea (olive), the pathway leading to oleoside-type secoiridoids, including the scaffold for secoxyloganin methyl ester, has been elucidated. researchgate.netresearchgate.net The biosynthesis proceeds from 7-deoxyloganic acid. researchgate.netresearchgate.net This compound is acted upon by enzymes that lead to the formation of 7-epi-loganin. frontiersin.orgbiorxiv.org Specifically, the pathway involves catalysis by 7-deoxy-loganic acid 7-epihydroxylase (7eDLH) and 7-epi-loganic acid methyl-transferase (eLAMT). researchgate.netresearchgate.net The formation of 7-epi-loganin, rather than loganin, is a critical branching point that directs the biosynthesis toward oleoside-type secoiridoids in these species. biorxiv.org

Following the formation of 7-epi-loganin, a key intermediate called ketologanin is produced. nih.govresearchgate.net Research has demonstrated that ketologanin is a direct precursor in the biosynthesis of both secoxyloganin and oleoside methyl ester. biorxiv.orgnih.govbiocrick.com It is formed through the oxidation of 7-epi-loganin. biorxiv.orgnih.gov This intermediate was identified in microsomal incubations and its role has been confirmed through biochemical assays, solidifying its position as a central, albeit transient, molecule in the pathway before the critical ring-cleavage event. smolecule.combiorxiv.orgnih.govbiocrick.com

Key Enzymatic Transformations in Secoxyloganin Methyl Ester Biosynthesis

The conversion of the iridoid core into the secoiridoid structure is the defining step of the pathway, catalyzed by a specific class of enzymes.

The crucial oxidative cleavage of the cyclopentane (B165970) ring in the iridoid precursor is performed by cytochrome P450 monooxygenases (P450s). smolecule.comnih.gov Specifically, enzymes belonging to the CYP72 family are responsible for this unique ring-opening reaction. nih.gov The first such enzyme identified was secologanin (B1681713) synthase (SLS) from Catharanthus roseus, which converts loganin into secologanin. nih.gov Homologous enzymes in other species, such as Olea europaea, have evolved to act on different substrates and produce a variety of secoiridoid products. nih.govresearchgate.netnih.gov

In Olea europaea, two bifunctional cytochrome P450 enzymes from the CYP72 family have been identified that catalyze the formation of the secoiridoid scaffold from 7-epi-loganin: Oleoside Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS). frontiersin.orgbiorxiv.orgnih.govresearchgate.netcnr.it

These enzymes catalyze a two-step reaction. First, they oxidize 7-epi-loganin to the intermediate ketologanin. biorxiv.orgnih.govbiocrick.com Subsequently, they catalyze a rare oxidative C-C bond cleavage of the ketologanin intermediate to yield the final secoiridoid. nih.govresearchgate.netcnr.it

OeOMES primarily produces oleoside methyl ester. biorxiv.orgnih.govmpg.de

OeSXS , a closely related homolog, produces secoxyloganin from the same precursors. frontiersin.orgbiorxiv.orgnih.govmpg.de

The production of secoxyloganin by OeSXS is therefore a critical step. biorxiv.orgnih.gov The final step in the formation of secoxyloganin methyl ester is the methylation of the C-11 carboxyl group of secoxyloganin, a reaction likely carried out by an S-adenosylmethionine-dependent methyltransferase. smolecule.com

Interactive Table: Key Enzymes in Secoxyloganin Methyl Ester Formation

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Plant Species |

|---|---|---|---|---|

| 7-deoxy-loganic acid 7-epihydroxylase (7eDLH) | Hydroxylase | 7-deoxyloganic acid | 7-epi-loganic acid | Olea europaea researchgate.netresearchgate.net |

| 7-epi-loganic acid methyl-transferase (eLAMT) | Methyltransferase | 7-epi-loganic acid | 7-epi-loganin | Olea europaea researchgate.netresearchgate.net |

| Secoxyloganin Synthase (OeSXS) | Cytochrome P450 (CYP72 Family) | 7-epi-loganin, Ketologanin | Secoxyloganin | Olea europaea frontiersin.orgbiorxiv.orgnih.gov |

| Oleoside Methyl Ester Synthase (OeOMES) | Cytochrome P450 (CYP72 Family) | 7-epi-loganin, Ketologanin | Oleoside methyl ester | Olea europaea frontiersin.orgbiorxiv.orgnih.gov |

Cytochrome P450 Enzymes (CYP72 Family)

Secoxyloganin Synthase (OeSXS) Activity

Secoxyloganin synthase (OeSXS) is a crucial bifunctional cytochrome P450 enzyme involved in the biosynthesis of secoiridoids in olive (Olea europaea). researchgate.netnih.gov This enzyme catalyzes the oxidative C-C bond cleavage of 7-epi-loganin to produce secoxyloganin, utilizing a ketologanin intermediate in the process. researchgate.netnih.govcnr.it The reaction is complex, involving two sequential oxidation steps. researchgate.netfrontiersin.org OeSXS demonstrates specificity for its substrates; while it can convert 7-epi-loganin and ketologanin, it does not react with loganin itself. cnr.it This distinguishes it from other similar enzymes and highlights its specific role in the oleoside pathway. cnr.it The activity of OeSXS is dependent on factors typical for cytochrome P450 enzymes, such as the requirement for NADPH and molecular oxygen. nih.gov

The discovery and characterization of OeSXS have provided significant insights into the biosynthesis of phenolic secoiridoids, which are major determinants of olive oil flavor and quality. researchgate.netnih.gov It has also challenged previous hypotheses by suggesting that the production of these compounds in olives is independent of secologanin, a related secoiridoid. researchgate.netnih.govresearchgate.net

Mechanistic Insights into Oxidative C-C Bond Cleavage

The formation of secoxyloganin by Olea europaea secoxyloganin synthase (OeSXS) involves a sophisticated two-step oxidative C-C bond cleavage mechanism. researchgate.net This process begins with the substrate 7-epi-loganin, which is first oxidized to form a ketologanin intermediate. researchgate.netnih.govresearchgate.net This intermediate is then the direct substrate for the subsequent oxidative cleavage reaction that yields secoxyloganin. researchgate.netnih.govcnr.itresearchgate.net

Biochemical assays have been instrumental in elucidating this pathway, confirming the role of ketologanin as an intermediary. researchgate.netnih.gov The reaction catalyzed by OeSXS is a rare example of such a bond cleavage in plant secondary metabolism. researchgate.netnih.gov This intricate mechanism underscores the specialized enzymatic machinery that has evolved in olive for the production of its characteristic secoiridoids. cnr.it

Comparison with Catharanthus roseus Secologanin Synthase (CrSLS)

While both Olea europaea secoxyloganin synthase (OeSXS) and Catharanthus roseus secologanin synthase (CrSLS) are cytochrome P450 enzymes that catalyze the ring-opening of an iridoid scaffold, they exhibit significant differences in their substrate and product profiles. researchgate.netnih.govresearchgate.net OeSXS acts on 7-epi-loganin to produce secoxyloganin via a ketologanin intermediate. researchgate.netnih.govresearchgate.net In contrast, CrSLS primarily utilizes loganin as its substrate to form secologanin. researchgate.netresearchgate.net

This divergence in substrate specificity is a key distinguishing feature. researchgate.net Although homologous, these enzymes have evolved to fulfill distinct roles in the secondary metabolism of their respective plant species. researchgate.netnih.govresearchgate.net While CrSLS is a cornerstone in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, OeSXS is pivotal for the production of the phenolic secoiridoids that define the quality of olive oil. researchgate.netnih.gov Research has also identified a second isoform of SLS in C. roseus, SLS2, which can further oxidize secologanin into secoxyloganin, adding another layer of complexity to the comparison. researchgate.net

Table 1: Comparison of OeSXS and CrSLS

| Feature | Olea europaea Secoxyloganin Synthase (OeSXS) | Catharanthus roseus Secologanin Synthase (CrSLS) |

|---|---|---|

| Primary Substrate | 7-epi-loganin researchgate.netnih.govresearchgate.net | Loganin researchgate.netresearchgate.net |

| Intermediate | Ketologanin researchgate.netnih.govresearchgate.net | Not applicable |

| Primary Product | Secoxyloganin researchgate.netnih.govresearchgate.net | Secologanin researchgate.netresearchgate.net |

| Plant Species | Olea europaea (Olive) researchgate.netnih.gov | Catharanthus roseus (Madagascar Periwinkle) researchgate.net |

| Metabolic Pathway | Phenolic secoiridoid biosynthesis researchgate.netnih.gov | Monoterpenoid indole alkaloid biosynthesis researchgate.net |

β-Glucosidase Activity on Glycosidic Bonds

β-Glucosidases are enzymes that play a significant role in the metabolism of secoiridoids by hydrolyzing glycosidic bonds. researchgate.netoup.com In the context of secoxyloganin and related compounds, these enzymes can cleave the glucose moiety, leading to the formation of aglycones. researchgate.net This deglycosylation is a critical step in both the biosynthesis and degradation of these molecules. frontiersin.orgresearchgate.net

In olives, a specific β-glucosidase, OeGLU, has been identified that acts on oleuropein (B1677263), a major secoiridoid. frontiersin.org The resulting aglycone is unstable and can be further converted to other bioactive compounds. frontiersin.org The activity of β-glucosidases can be influenced by environmental conditions and is a key factor in determining the final profile of secoiridoids in olive products. oup.com It has been observed that sweroside (B190387) and secoxyloganin, both containing glucoside bonds, degrade rapidly in the presence of human fecal bacteria due to the abundance of β-glucosidases. ebi.ac.uk

Methyl Esterase Activity in Degradation Pathways

Methyl esterases, also known as pectin (B1162225) methylesterases (PME), are enzymes that catalyze the hydrolysis of methyl esters, releasing methanol (B129727) and a carboxyl group. nih.govhilarispublisher.com In the degradation pathways of secoiridoids like secoxyloganin methyl ester, these enzymes play a role in modifying the molecule's structure and properties. frontiersin.orgresearchgate.net

In Olea europaea, two methylesterases, OeEAME1 and OeEAME2, have been identified that are involved in the catabolism of oleoside-type secoiridoid esters. frontiersin.orgresearchgate.net These enzymes can act on the aglycones produced by β-glucosidase activity, contributing to the generation of compounds like oleacein (B104066) and oleocanthal (B1677205) from oleuropein and ligstroside, respectively. frontiersin.orgresearchgate.net The activity of methyl esterases can be influenced by factors such as pH and temperature. nih.gov

Intermediates and Related Secoiridoids in Biosynthesis

The biosynthesis of secoxyloganin methyl ester involves a series of intermediates and is closely linked to the formation of other secoiridoids. A key precursor in this pathway is 7-epi-loganin. researchgate.netnih.gov This compound is converted by secoxyloganin synthase (OeSXS) into secoxyloganin through a ketologanin intermediate. researchgate.netnih.govbiocrick.com

Other important related secoiridoids in this biosynthetic network include:

Deoxyloganic acid: An early precursor in the pathway. smolecule.com

Loganin: A central intermediate in the biosynthesis of many secoiridoids, though not a direct substrate for OeSXS. smolecule.com

Oleoside methyl ester: Another product of a related enzyme, OeOMES, which also uses 7-epi-loganin as a substrate. researchgate.netnih.gov

Ligstroside and Oleuropein: Downstream products that are formed from the secoiridoid scaffold and are important for the quality of olive oil. frontiersin.org

The interplay between these intermediates and the enzymes that act upon them creates a complex metabolic grid that results in the diverse array of secoiridoids found in plants like the olive. frontiersin.org

Table 2: Key Intermediates and Related Secoiridoids

| Compound | Role in Biosynthesis |

|---|---|

| 7-epi-loganin | Primary substrate for OeSXS and OeOMES researchgate.netnih.gov |

| Ketologanin | Intermediate in the conversion of 7-epi-loganin to secoxyloganin and oleoside methyl ester researchgate.netnih.govbiocrick.com |

| Deoxyloganic acid | Early precursor in the secoiridoid pathway smolecule.com |

| Loganin | Precursor for many secoiridoids, but not directly utilized by OeSXS smolecule.com |

| Oleoside methyl ester | Product of OeOMES activity, structurally related to secoxyloganin researchgate.netnih.gov |

| Ligstroside | A downstream secoiridoid derived from the oleoside pathway frontiersin.org |

Genetic and Transcriptomic Analysis of Biosynthetic Enzymes

Genetic and transcriptomic analyses have been pivotal in identifying and characterizing the enzymes involved in the biosynthesis of secoxyloganin methyl ester. researchgate.netresearchgate.net In Olea europaea, the genes encoding secoxyloganin synthase (OeSXS) and oleoside methyl ester synthase (OeOMES) were identified through homology-based searches using the sequence of Catharanthus roseus secologanin synthase (CrSLS) as a starting point. cnr.it

Transcriptomic studies in various plants have revealed that the expression of genes encoding biosynthetic enzymes is often coordinated. smolecule.com For instance, in Lonicera japonica, the expression of CYP72A genes, which are involved in secoxyloganin formation, is co-regulated with genes from the upstream terpenoid biosynthesis pathway. smolecule.com

Furthermore, silencing of the gene for oleuropein β-glucosidase (OeGLU) in olive plants led to a significant reduction in the levels of both upstream and downstream secoiridoids, indicating a regulatory feedback loop that controls the metabolic flux through the pathway. frontiersin.orgfrontiersin.org Transcriptome analysis has also been instrumental in identifying different isoforms of biosynthetic enzymes, such as the two isoforms of secologanin synthase (SLS1 and SLS2) in Catharanthus roseus, which have different expression profiles and contribute to the complexity of secoiridoid biosynthesis. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| 7-epi-deoxyloganic acid |

| 7-epi-loganin |

| 7-ketologanin |

| Deoxyloganic acid |

| Elenolic acid |

| Hydroxytyrosol |

| Iridodial |

| Ketologanin |

| Ligstroside |

| Loganin |

| Oleacein |

| Oleanolic acid |

| Oleocanthal |

| Oleoside |

| Oleoside methyl ester |

| Oleuropein |

| Secologanic acid |

| Secologanin |

| Secologanoside (B2409339) |

| Secoxyloganin |

| Secoxyloganin methyl ester |

| Strictosidine (B192452) |

| Sweroside |

| Tryptamine (B22526) |

Transcriptomic Data for Enzyme Identification

Transcriptome analysis has been a crucial tool for identifying the enzymes involved in the biosynthesis of secoxyloganin methyl ester and related compounds in various plant species. By sequencing the full complement of RNA transcripts in a specific tissue or at a particular developmental stage, researchers can pinpoint candidate genes encoding biosynthetic enzymes. ebi.ac.ukresearchgate.net

In Catharanthus roseus, a plant known for producing valuable monoterpenoid indole alkaloids (MIAs), transcriptome sequencing has been instrumental. ebi.ac.uk These analyses led to the identification of secologanin synthase (SLS), a cytochrome P450 enzyme that catalyzes the ring-opening of loganin to form secologanin. ebi.ac.ukresearchgate.net Further investigation revealed that SLS isoforms, such as SLS1 and SLS2, can also catalyze the subsequent oxidation of secologanin to secoxyloganin. ebi.ac.ukresearchgate.net The use of deep sequencing and the development of comprehensive transcriptome databases have allowed for the discovery and characterization of these closely related enzyme isoforms, which might otherwise be missed due to erroneous assembly of transcripts. ebi.ac.ukresearchgate.net

In olive (Olea europaea), transcriptomic analysis was key to unraveling the biosynthesis of phenolic secoiridoids, which are important for olive oil quality. nih.govresearchgate.net To find the genes responsible for oleoside methyl ester biosynthesis, the protein sequence of Catharanthus roseus Secologanin Synthase 2 (CrSLS2) was used to search an olive transcriptome database. mpg.de This search identified three homologous sequences. mpg.de Subsequent research led to the successful characterization of two bifunctional cytochrome P450 enzymes from the CYP72 family, named oleoside methyl ester synthase (OeOMES) and secoxyloganin synthase (OeSXS). nih.govresearchgate.netresearchgate.net These enzymes catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester and secoxyloganin, respectively, via a ketologanin intermediate. nih.govresearchgate.net

The table below summarizes key enzymes identified through transcriptomic analysis that are involved in pathways leading to or including secoxyloganin and its precursors.

| Enzyme Name | Abbreviation | Enzyme Family | Plant Species | Function | Reference |

|---|---|---|---|---|---|

| Secologanin Synthase 1/2 | SLS1/SLS2 | Cytochrome P450 (CYP72A) | Catharanthus roseus | Catalyzes conversion of loganin to secologanin and secoxyloganin. | ebi.ac.ukresearchgate.net |

| Oleoside Methyl Ester Synthase | OeOMES | Cytochrome P450 (CYP72) | Olea europaea | Catalyzes C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester. | nih.govresearchgate.netresearchgate.net |

| Secoxyloganin Synthase | OeSXS | Cytochrome P450 (CYP72) | Olea europaea | Catalyzes C-C bond cleavage of 7-epi-loganin to produce secoxyloganin. | nih.govresearchgate.netresearchgate.net |

Coexpression Analysis of Biosynthetic Genes

Gene co-expression analysis is a powerful bioinformatic technique used to identify functionally related genes by observing their correlated expression patterns across different conditions or tissues. frontiersin.orgmdpi.com This method operates on the principle that genes involved in the same metabolic pathway are often transcribed in a coordinated manner. By analyzing large transcriptomic datasets, researchers can construct gene co-expression networks to predict the function of unknown genes and identify novel components of a biosynthetic pathway. frontiersin.org

In the study of secoiridoid biosynthesis, co-expression analysis has provided significant insights. For instance, in Lonicera japonica (honeysuckle), transcriptomic studies revealed that genes from the CYP72A subfamily, which are involved in secoiridoid synthesis, are co-expressed with upstream terpenoid biosynthesis genes, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and geranyl pyrophosphate synthase (GPPS). smolecule.com This coordinated expression is often observed under specific conditions, such as jasmonate signaling, which is known to trigger plant defense responses, including the production of secondary metabolites. smolecule.com

Weighted Gene Co-expression Network Analysis (WGCNA) is a common method for these studies, allowing researchers to identify modules of highly correlated genes. mdpi.com These modules can then be associated with specific traits, such as the accumulation of a particular metabolite. For example, analysis of different rice varieties under cold stress identified a co-expression module of genes highly associated with the seed-setting rate, a key indicator of tolerance. frontiersin.org This module contained numerous transcription factors that likely regulate the cold-stress response. frontiersin.org Although not directly focused on secoxyloganin methyl ester, this demonstrates the power of the approach. Applying this to secoiridoid-producing plants, one could identify modules of co-expressed genes containing known pathway enzymes (like SLS or OeOMES) alongside uncharacterized enzymes, transporters, or transcription factors, thereby elucidating the complete regulatory network.

The table below provides an example of gene types often found to be co-expressed with core biosynthetic genes in secondary metabolite pathways.

| Gene Category | Example Gene/Protein | Putative Role in Pathway | Reference |

|---|---|---|---|

| Upstream Pathway Genes | DXS, GPPS | Provide the primary precursors for monoterpenoid biosynthesis. | smolecule.com |

| Core Biosynthetic Genes | CYP72A enzymes (e.g., SLS, OeOMES) | Catalyze key oxidative and ring-cleavage steps. | smolecule.com |

| Transcription Factors | WRKY, MYB, bHLH families | Regulate the expression of the entire pathway in response to developmental or environmental cues. | frontiersin.org |

| Transporters | ABC transporters, MATE transporters | Move intermediates and final products between cellular compartments or into storage vacuoles. | researchgate.net |

Implications for Plant Domestication and Breeding Programs

The study of the genetic basis of secoiridoid biosynthesis has significant implications for plant domestication and breeding. Domestication is the process by which wild plants are adapted for human use, often leading to changes in morphology, yield, and chemical composition. nih.govufz.de Understanding the genes that control the production of valuable secondary metabolites like secoxyloganin methyl ester can inform breeding programs aimed at enhancing desirable traits. nih.gov

A compelling example comes from research on the olive (Olea europaea). nih.govresearchgate.net The flavor and quality of olive oil are heavily influenced by its profile of phenolic secoiridoids. nih.gov The discovery of OeOMES, a key enzyme in the pathway, revealed a direct link between this gene and olive domestication. nih.govresearchgate.net Analysis of sequence data from a wide range of cultivated and wild olive varieties showed a relationship between domestication and the expression levels of OeOMES. nih.gov This suggests that human selection, whether intentional or unintentional, has favored trees with a specific profile of these flavor-conferring compounds. The identification of such a key gene provides a valuable genetic marker that can be used to guide next-generation breeding programs, allowing for the selection of plants with desired secoiridoid profiles more efficiently. nih.govresearchgate.net

Similarly, studies on the domestication of medicinal plants like honeysuckle (Lonicera japonica) show how human cultivation has altered plant characteristics. nih.gov While wild plants often possess robust defense mechanisms and a diversity of secondary metabolites, domestication can sometimes lead to the loss of these traits in favor of others like ease of harvest. nih.govufz.de By understanding the biosynthetic pathways of compounds like secoxyloganin, which is found in honeysuckle, breeders can work to reintroduce or enhance quality-related genes from wild relatives into cultivated varieties. nih.gov This can help address issues like the scarcity of genetic diversity in existing crops and improve the innovation potential for new varieties with enhanced medicinal or nutritional properties. nih.gov

Analytical Methodologies for Secoxyloganin Methyl Ester Research

Isolation and Purification Techniques

The initial step in researching Secoxyloganin (B110862) methyl ester involves its extraction from plant sources, followed by purification to isolate the compound from other metabolites.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC, TLC)

Chromatography is the cornerstone for the purification of Secoxyloganin methyl ester. A combination of different chromatographic techniques is often employed to achieve high purity.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude plant extracts. Various stationary phases are utilized depending on the properties of the compounds in the extract. For Secoxyloganin methyl ester and related iridoids, common column materials include silica (B1680970) gel, macroporous resin, MCI gel, and Sephadex LH-20. researchgate.netbiocrick.combiocrick.com Repeated column chromatography is often necessary to separate compounds with similar polarities. biocrick.com Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate, has also been applied for more efficient separation. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a high-resolution technique used for the final purification of Secoxyloganin methyl ester. researchgate.netbiocrick.com It is also employed for the comparative analysis of chemical profiles in different plant samples. researchgate.net Preparative HPLC is used to isolate quantities of the compound sufficient for structural elucidation and other studies. ebi.ac.uk

| Chromatographic Method | Stationary Phase/Column | Purpose | Reference(s) |

| Column Chromatography | Macroporous resin, MCI gel, Silica gel, Sephadex LH-20 | Initial fractionation and purification | researchgate.net, biocrick.com, biocrick.com |

| Flash Chromatography | Silica gel | Rapid purification | cdnsciencepub.com |

| HPLC | Reversed-Phase (RP) columns | Final purification, quantification, chemical profiling | ebi.ac.uk, researchgate.net, biocrick.com |

Extraction Procedures

The isolation of Secoxyloganin methyl ester begins with its extraction from plant tissues. The choice of solvent and procedure is critical for maximizing yield and minimizing the co-extraction of interfering substances.

The typical extraction process starts with drying and grinding the plant material, such as the flower buds, leaves, or twigs of species like Lonicera japonica or Alstonia macrophylla. researchgate.netsmolecule.comclockss.org The powdered material is then extracted with a polar solvent, most commonly ethanol (B145695) or methanol (B129727). smolecule.comclockss.org The resulting crude extract is a complex mixture containing numerous compounds.

Further partitioning is often performed to simplify the mixture. For instance, a methanolic extract can be partitioned, and the n-butanol (n-BuOH) soluble fraction, which is enriched in glycosides like Secoxyloganin methyl ester, is collected for further chromatographic purification. clockss.org In some procedures, a preliminary purification step using charcoal adsorption is employed to remove pigments and other impurities from the aqueous ethanolic extract before proceeding to chromatography. biocrick.com

Structural Elucidation Techniques

Once a pure sample of Secoxyloganin methyl ester is obtained, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HMQC, HMBC)

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Secoxyloganin methyl ester. nih.gov

1D-NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information about the compound's structure. ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectra indicate the number of unique carbon atoms and their chemical nature (e.g., C=O, C=C, C-O). ebi.ac.uk

2D-NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. For Secoxyloganin methyl ester, key 2D NMR experiments include:

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C atoms. researchgate.net

The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the secoiridoid backbone, the vinyl group, the methyl ester functionalities, and the attached glucose unit, thus fully defining the structure of Secoxyloganin methyl ester. researchgate.netclockss.org

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of Secoxyloganin methyl ester and to gain structural information through fragmentation analysis.

ESI-QTOF-MS is a high-resolution mass spectrometry technique widely used in the analysis of natural products. researchgate.net ESI is a soft ionization method that allows for the analysis of thermally labile and polar molecules like glycosides without significant degradation, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.gov The QTOF analyzer provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion. mdpi.com

Tandem mass spectrometry (MS/MS) experiments involve selecting the parent ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For iridoid glycosides, characteristic neutral losses include the glucose moiety (162 Da). nih.gov The fragmentation of the aglycone ring provides further data to confirm the structure. nih.gov In negative ion mode, iridoids with a methyl ester structure have been observed to form adducts with formic acid from the mobile phase, yielding ions such as [M + HCOOH - H]⁻. ebi.ac.uknih.gov

This technique has been instrumental in identifying Secoxyloganin and its isomers in complex mixtures, such as extracts from olive leaves and honeysuckle berries. nih.govmdpi.com

| Ionization Mode | Parent Ion (m/z) | Key Fragments/Observations | Purpose | Reference(s) |

| Positive ESI | [M+H]⁺ | Fragmentation of aglycone rings after neutral loss of glucose (162 Da) | Structural confirmation | nih.gov |

| Negative ESI | [M-H]⁻, [M+HCOOH-H]⁻ | Adduct formation for methyl ester structures | Identification in complex mixtures | ebi.ac.uk, nih.gov |

| High-Resolution MS | 418.1475 (Calculated for C₁₈H₂₆O₁₁) | Provides elemental formula | Molecular formula determination | mdpi.com, clockss.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule. spectra-analysis.com For a compound like secoxyloganin methyl ester, the IR spectrum would exhibit characteristic absorption bands corresponding to its various structural features.

Esters, a key functional group in secoxyloganin methyl ester, typically show a strong carbonyl (C=O) stretching peak. spectroscopyonline.com Additionally, two C-O stretching bands are expected. spectroscopyonline.com The presence of a methyl ester, specifically, gives rise to a characteristic deformation vibration. shimadzu.it For instance, in the analysis of fatty acid methyl esters, a new signal around 1435 cm⁻¹ is indicative of the methyl ester group. shimadzu.it Other functional groups in secoxyloganin methyl ester, such as hydroxyl (-OH) groups from the glucose moiety and the vinyl group (C=C), would also produce distinct absorption bands in the IR spectrum. spectra-analysis.com This technique is particularly useful for confirming the presence of these functional groups and can be used in conjunction with other methods for structural verification. researchgate.net

Table 2: Expected IR Absorption Bands for Secoxyloganin Methyl Ester Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | Broad, ~3300 | spectra-analysis.com |

| C-H (alkene) | Stretching | ~3000-3100 | spectra-analysis.com |

| C-H (alkane) | Stretching | ~2850-2960 | shimadzu.it |

| Carbonyl (C=O) of Ester | Stretching | Strong, ~1735-1750 | spectroscopyonline.com |

| C=C (alkene) | Stretching | ~1640-1680 | spectra-analysis.com |

| Methyl Ester | Deformation | ~1435 | shimadzu.it |

| C-O (ester) | Stretching | Two bands, ~1000-1300 | spectroscopyonline.com |

Quantitative and Profiling Methodologies

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a widely used method for the quantification and profiling of compounds like secoxyloganin methyl ester. mdpi.com A PDA detector, also known as a Diode Array Detector (DAD), measures absorbance across a wide range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak in the chromatogram. scioninstruments.com This spectral information enhances the reliability of peak identification and allows for the assessment of peak purity. sci-hub.box

For quantitative analysis, a specific wavelength where the analyte absorbs strongly and interferences are minimal is chosen. lcms.cz The method involves creating a calibration curve by plotting the peak area of a reference standard against its concentration. researchgate.net This validated method can then be used to determine the concentration of secoxyloganin methyl ester in unknown samples. mdpi.com HPLC-PDA methods have been successfully applied to the simultaneous determination of multiple components in herbal extracts, demonstrating good linearity, precision, and accuracy. mdpi.com For example, a method for analyzing Lonicera species used a C18 column with a gradient elution of methanol, acetonitrile, and aqueous acetic acid. researchgate.net

Comparison with Reference Standards

The definitive identification and accurate quantification of secoxyloganin methyl ester require comparison with a certified reference standard. mdpi.comresearchgate.net In chromatographic techniques like HPLC and UPLC, the retention time of a peak in a sample is compared to that of the reference standard analyzed under identical conditions. mdpi.com Co-elution, where the standard is spiked into the sample and a single, sharp peak is observed, provides strong evidence for the compound's identity.

For quantification, the response of the detector (e.g., peak area from an HPLC-PDA chromatogram) for the sample is compared to a calibration curve generated from known concentrations of the reference standard. mdpi.com This ensures the accuracy of the quantitative results. In mass spectrometry, the fragmentation pattern of the analyte in the sample must match that of the reference standard to confirm its identity. mdpi.com The availability and use of pure reference standards are therefore fundamental for robust and reliable analytical research on secoxyloganin methyl ester. nih.gov

Biological Activities and Mechanistic Investigations of Secoxyloganin Methyl Ester

Observed Biological Activities

Extensive literature reviews were conducted to gather specific research findings on the biological activities of Secoxyloganin (B110862) methyl ester. The following sections detail the available information for each specified property.

Anti-inflammatory Properties

Antioxidant Properties

Specific scientific studies quantifying the antioxidant capacity of Secoxyloganin methyl ester are not available. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or Oxygen Radical Absorbance Capacity (ORAC) test, have not been reported for this specific compound. Therefore, no quantitative data, such as IC₅₀ values for radical scavenging, can be provided.

Cytotoxic Properties

There is a lack of specific published research investigating the cytotoxic properties of Secoxyloganin methyl ester against human cancer cell lines. Consequently, no data regarding its potential anti-proliferative effects or specific IC₅₀ values for cell lines such as UACC-62, MCF-7, or others are available in the scientific literature.

Hepatoprotective Activity

Direct experimental evidence from in vitro or in vivo models demonstrating the hepatoprotective activity of Secoxyloganin methyl ester is not found in the reviewed literature. Research detailing its potential to mitigate liver injury induced by toxins (e.g., carbon tetrachloride, paracetamol) or other agents has not been published.

Antibacterial Activity

Specific data on the antibacterial activity of Secoxyloganin methyl ester against various bacterial strains is not available. There are no published studies that report Minimum Inhibitory Concentration (MIC) values for this compound, which are necessary to quantify its efficacy against pathogens.

Antiviral Effects (e.g., against PRRSV)

While research has been conducted on the antiviral properties of constituents from plants like Lonicera japonica, specific studies focusing on the antiviral activity of isolated Secoxyloganin methyl ester against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) or other viruses have not been identified. There is no available data detailing its mechanism of viral inhibition, such as blocking viral entry, replication, or release.

Molecular and Cellular Mechanisms of Action

Modulation of Enzymatic Pathways

There is currently a lack of specific research detailing how Secoxyloganin methyl ester modulates enzymatic pathways.

Potential Receptor Interactions

Scientific studies have not yet elucidated the potential receptor interactions of Secoxyloganin methyl ester.

Influence on Cellular Pathways in Disease Progression

Information regarding the influence of Secoxyloganin methyl ester on cellular pathways involved in disease progression is not available in the current body of scientific literature.

In Vitro and In Vivo Research Models for Activity Assessment

Specific in vitro and in vivo models exclusively used to assess the biological activity of Secoxyloganin methyl ester have not been detailed in published research. Studies on the broader category of iridoids and related compounds utilize a variety of standard models, but their direct application to Secoxyloganin methyl ester has not been specifically reported.

Role and Ecological Significance in Plant Biology

Contribution to Plant Secondary Metabolism

Secoxyloganin (B110862) methyl ester is a key precursor in the biosynthesis of terpenoid indole (B1671886) alkaloids, a large and diverse group of secondary metabolites. These compounds are known for their wide range of biological activities and are often involved in plant defense. The formation of secoxyloganin methyl ester is a critical step that channels primary metabolites into the intricate pathways leading to the production of these complex molecules. The diversity of terpenoid indole alkaloids found in different plant species can be traced back to the specific enzymatic modifications of secoxyloganin methyl ester and its derivatives.

Plant secondary metabolites, in general, serve a multitude of functions essential for the plant's survival and interaction with its ecosystem. nih.gov They can act as antioxidants to mitigate oxidative stress, serve as pesticides against pathogens and herbivores, and function as attractants for pollinators and seed dispersers. nih.gov The vast array of these compounds highlights their importance in the ecological and physiological adaptability of plants. nih.gov

Functions in Plant Defense Mechanisms

Plants have evolved sophisticated defense mechanisms to protect themselves from a wide array of threats, including herbivores and pathogens. Secoxyloganin methyl ester and the compounds derived from it play a crucial role in these defenses. The accumulation of specific secondary metabolites can deter feeding by insects and other herbivores due to their toxicity or unpleasant taste. journalijecc.com

Phytohormones are integral to modulating plant defense responses. mdpi.com For instance, jasmonic acid (JA) signaling pathways are often upregulated following insect infestation, leading to enhanced resistance. mdpi.com Similarly, ethylene (B1197577) (ET) is another crucial phytohormone involved in defense against biotic stress. mdpi.com The production of defense-related secondary metabolites is often regulated by these hormonal signaling cascades, allowing the plant to mount an effective and timely response to an attack. ppjonline.org

The release of volatile organic compounds, which can include derivatives of secoxyloganin methyl ester, is another important defense strategy. These volatiles can repel herbivores, attract natural enemies of the pests, or act as signaling molecules to prime neighboring plants for an impending threat. journalijecc.com

Impact on Flavor and Quality Attributes in Agricultural Products (e.g., Olive Oil)

In agricultural products, secondary metabolites like those derived from secoxyloganin methyl ester can significantly influence flavor and quality. A prime example is virgin olive oil, where the phenolic and volatile profiles are critical determinants of its sensory characteristics, including aroma, taste, and mouthfeel. mdpi.com

The bitter and pungent attributes of olive oil are largely attributed to its phenolic composition. mdpi.com The enzymatic processes that occur during olive milling, such as the action of β-glucosidase and esterase, are crucial for the formation of these flavor compounds. mdpi.comresearchgate.net The crushing of olives initiates these enzymatic reactions, which transform precursors into the volatile and non-volatile compounds that define the oil's unique flavor profile. mdpi.com

The addition of aromatic herbs to olive oil is a common practice that can alter its flavor and enhance its stability. semanticscholar.org These herbs introduce their own array of volatile compounds and antioxidants, which can interact with the native compounds of the olive oil, creating new flavor profiles and potentially increasing the oil's shelf life by retarding oxidation. semanticscholar.orgmdpi.comnih.gov

Below is an interactive table summarizing the impact of various compounds on olive oil quality:

| Compound Class | Specific Examples | Impact on Olive Oil |

| Phenolic Compounds | Oleuropein (B1677263), Ligstroside | Contribute to bitterness and pungency; possess antioxidant properties. researchgate.net |

| Volatile Compounds | Aldehydes, Alcohols, Esters | Responsible for the characteristic aroma of olive oil. mdpi.comsemanticscholar.org |

| Pigments | Chlorophylls, Carotenoids | Influence the color and oxidative stability of the oil. nih.gov |

Influence on Plant Adaptations and Stress Responses

Plants are constantly exposed to various environmental stresses, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures). mdpi.com The ability to perceive and respond to these stresses is crucial for survival. Secondary metabolites, including those derived from secoxyloganin methyl ester, are key components of the plant's stress response and adaptation strategies. researchgate.netresearchgate.net

Under stress conditions, plants often accumulate a diverse array of secondary metabolites that can have protective functions. mdpi.comnih.gov For example, some compounds act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced in excess during stress. mdpi.com Others may function as signaling molecules, activating downstream defense pathways and leading to a systemic acquired resistance that prepares the entire plant for future challenges. ppjonline.org

The biosynthesis of these protective compounds is tightly regulated and often involves complex signaling networks that include plant hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). mdpi.com This intricate regulation allows the plant to fine-tune its response to specific stresses, ensuring an efficient allocation of resources to defense and survival.

Synthetic Approaches and Chemical Transformations of Secoxyloganin Methyl Ester and Its Aglycone

Total Synthesis Strategies of Secoxyloganin (B110862) Aglycone

The de novo construction of the secoxyloganin aglycone skeleton is a complex undertaking that has been successfully approached through multi-step synthetic sequences. These strategies aim to build the core structure with the correct stereochemistry and functionality, allowing for the eventual introduction of the glycosidic linkage.

A notable total synthesis strategy for a protected form of the secoxyloganin aglycone commences with the simple and readily available starting material, cyclopentadiene. cdnsciencepub.comsmolecule.com This approach involves a carefully orchestrated sequence of reactions to construct the carbon framework and install the necessary functional groups with precise stereochemical control. The synthesis proceeds through key intermediates, including 5-norbornen-2-one and a monosubstituted cyclopentenone. cdnsciencepub.com A critical step involves the attachment of a vinyl substituent via a cuprate (B13416276) reaction. The resulting enolate intermediate is trapped as a silyl (B83357) enol ether, which is then further transformed into a product possessing the complete 10-carbon framework of the secoxyloganin aglycone. This synthetic intermediate features all functional groups differentially protected and in the correct oxidation state, paving the way for the final steps of the synthesis. cdnsciencepub.com The resolution of challenges encountered during this synthesis, particularly in reactions involving cyclopentane (B165970) derivatives, has led to the development of reaction sequences that proceed with high yields and excellent diastereoselectivity. cdnsciencepub.com

Oxidative cleavage is a pivotal transformation in both the biosynthesis and chemical synthesis of secoiridoids like secoxyloganin. nih.govnih.govmasterorganicchemistry.com In the chemical synthesis of the secoxyloganin aglycone from cyclopentadiene, oxidative cleavage reactions are essential for opening a cyclic precursor to generate the characteristic secoiridoid framework. cdnsciencepub.com The exploration of these reactions on cyclopentane-derived intermediates revealed specific challenges that required careful optimization to achieve the desired outcome. cdnsciencepub.com The successful application of oxidative cleavage is crucial for breaking a carbon-carbon bond within a five-membered ring to install the two distinct functional groups of the final acyclic portion of the molecule. cdnsciencepub.commasterorganicchemistry.com

In a biosynthetic context, the formation of the related compound secologanin (B1681713) from loganin (B1675030) is catalyzed by secologanin synthase, an enzyme that performs an oxidative cleavage of the cyclopentane ring. nih.gov This biological process, mediated by a cytochrome P450 enzyme, highlights the importance of this type of reaction in nature for constructing the secoiridoid skeleton. nih.gov Synthetic strategies often seek to mimic this key bond-cleavage event to efficiently access the target molecule. researchgate.net

Chemical Conversions and Semi-Synthesis of Secoxyloganin and Related Compounds

Beyond total synthesis, researchers have explored the chemical modification of secoxyloganin and its precursors, isolated from natural sources, to produce related compounds or to confirm structural assignments. acs.orgresearchgate.net Such semi-synthetic approaches leverage the existing complex scaffold of the natural product to create novel derivatives.

Secoxyloganin has been isolated from natural sources such as the flower buds of Lonicera japonica. acs.orgresearchgate.net Its chemical conversion into the closely related and biosynthetically important compound, secologanin, has been reported. acs.orgresearchgate.net This transformation provides a chemical link between the two compounds and can be used for structural verification.

Furthermore, semi-synthesis has been employed to create analogues of secologanin by modifying its functional groups. researchgate.net For instance, the vinyl and ester moieties of secologanin have been derivatized using cross-metathesis and transesterification reactions, respectively. These methods allow for the introduction of a variety of substituents, leading to a library of new compounds. researchgate.net While these specific examples start from secologanin, the methodologies are applicable to the structural framework shared by secoxyloganin, demonstrating the potential for creating diverse semi-synthetic derivatives from this class of compounds. nih.gov

| Starting Material | Reaction Type | Product | Reference |

| Secoxyloganin | Chemical Conversion | Secologanin | acs.orgresearchgate.net |

| Secologanin | Cross-metathesis | Vinyl-modified analogues | researchgate.net |

| Secologanin | Transesterification | Ester-modified analogues | researchgate.net |

Enzymatic Transformations in In Vitro Systems

The biosynthesis of secoxyloganin and related secoiridoids is governed by a series of enzymatic reactions. Studying these transformations in in vitro systems allows for a detailed understanding of the catalytic mechanisms and substrate specificities of the involved enzymes.

The key enzyme in the formation of the secoiridoid skeleton is secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase. nih.gov This enzyme catalyzes the oxidative cleavage of the cyclopentane ring in loganin to produce secologanin. nih.gov More recently, a second isoform, SLS2, has been characterized from Catharanthus roseus. This isoform is also capable of producing secologanin from loganin. nih.gov

Interestingly, in vitro studies have demonstrated that both SLS1 and SLS2 can further oxidize secologanin to produce secoxyloganin. nih.gov This suggests a potential biosynthetic origin for secoxyloganin directly from secologanin, mediated by the same enzyme responsible for its initial formation. The reaction proceeds in a stoichiometric manner, at least in the early stages. nih.gov This dual functionality of secologanin synthase highlights its role in the production of both secologanin and its acidic form, secoxyloganin. nih.gov

In addition to biosynthetic enzymes, other enzymes have been used to probe the structural requirements for molecular recognition. For example, synthetic analogues of des-vinyl secologanin aglycone have been assayed with strictosidine (B192452) synthase, the enzyme that condenses secologanin with tryptamine (B22526) in the biosynthesis of monoterpenoid indole (B1671886) alkaloids. uea.ac.uk These studies help to elucidate how the enzyme discriminates between different stereoisomers of its substrate. uea.ac.uk

| Enzyme | Substrate(s) | Product(s) | Reference |

| Secologanin Synthase (SLS1 & SLS2) | Loganin | Secologanin | nih.govnih.gov |

| Secologanin Synthase (SLS1 & SLS2) | Secologanin | Secoxyloganin | nih.gov |

| Strictosidine Synthase | Des-vinyl secologanin aglycone analogues, Tryptamine | Strictosidine analogues | uea.ac.uk |

Future Research Directions and Potential Applications

Elucidation of Detailed Mechanism of Action

While secoxyloganin (B110862) methyl ester is known to modulate critical cellular pathways involved in disease progression, the precise molecular targets and mechanisms are still under investigation. nih.gov Research into the closely related compound, secoxyloganin, has provided a foundational model for its potential anticancer effects. Studies on secoxyloganin have demonstrated an ability to induce apoptosis and cell cycle arrest in breast cancer cell lines. nih.gov

Future research on secoxyloganin methyl ester will likely focus on:

Target Identification: Pinpointing the specific enzymes, receptors, or signaling proteins that the compound directly interacts with to exert its effects.

Pathway Analysis: Mapping the downstream effects of this interaction, particularly concerning inflammatory and cell survival pathways.

Apoptosis and Cell Cycle Regulation: Investigating whether secoxyloganin methyl ester similarly induces apoptosis by modulating key regulatory proteins. Research on secoxyloganin showed it could upregulate pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, it was found to cause cell cycle arrest at the G0/G1 phase, a mechanism associated with the suppression of cyclin D2 expression. nih.gov Confirming these effects for the methyl ester derivative is a crucial next step.

Table 1: Detailed Research Findings on the Anticancer Mechanisms of Secoxyloganin Note: The following data pertains to the related compound secoxyloganin and serves as a basis for future investigation into secoxyloganin methyl ester.

| Parameter | Cell Line | Observation | Significance |

|---|---|---|---|

| IC50 (Growth Inhibition) | MDA-MB-231 (Breast Cancer) | 6.5 µM | Demonstrates significant cytotoxic potency against cancer cells. |

| IC50 (Growth Inhibition) | fR2 (Normal) | 38 µM | Suggests selectivity for cancer cells over normal cells. |

| Apoptosis Induction | MDA-MB-231 | Increased from 3.7% (control) to 40.2% of cells at 24 µM. | Confirms apoptosis as a primary mechanism of cell death. |

| Cell Cycle Arrest | MDA-MB-231 | Increased G0/G1 phase cells from 32.76% to 77.50% at 24 µM. | Indicates interference with cancer cell proliferation. |

| Protein Expression | MDA-MB-231 | Enhancement of Bax, suppression of Bcl-2. | Elucidates the molecular pathway of apoptosis induction. |

Expansion of Therapeutic Applications

The known biological activities of secoxyloganin methyl ester and its parent compounds suggest a broad range of potential therapeutic uses that warrant further exploration. nih.gov Current research points to its potential as an anti-inflammatory, antioxidant, and cytotoxic agent, with possible applications in oncology and the management of neurodegenerative disorders. nih.gov

Future research directions include:

Oncology: Building on the cytotoxic findings for secoxyloganin against breast cancer and UACC-62 cell lines, studies could explore the efficacy of secoxyloganin methyl ester against a wider array of cancers. nih.govresearchgate.net

Neuroprotection: Given its potential to modulate cellular pathways, investigating its role in protecting neurons from damage in models of neurodegenerative diseases is a promising avenue. nih.gov

Anti-inflammatory and Anti-allergic Effects: Quantifying its anti-inflammatory properties and elucidating the mechanisms behind its observed anti-allergic potential are key areas for future studies. nih.govresearchgate.net

Hepatoprotective and Antimicrobial Applications: The noted hepato-protective and antibacterial activities of secoxyloganin suggest that the methyl ester derivative could be developed for treating liver conditions or bacterial infections. researchgate.net

Table 2: Investigated and Potential Therapeutic Applications

| Potential Application | Observed Biological Activity | Supporting Evidence |

|---|---|---|

| Anticancer | Cytotoxic, induces apoptosis and cell cycle arrest. | nih.govnih.gov |

| Neuroprotection | Modulation of cellular pathways in neurodegenerative models. | nih.gov |

| Anti-inflammatory | General anti-inflammatory properties noted. | nih.gov |

| Antioxidant | Antioxidant effects have been reported. | nih.govresearchgate.net |

| Anti-allergic | Anti-allergic properties have been observed. | researchgate.net |

| Hepatoprotective | Protective effects on the liver have been noted for secoxyloganin. | researchgate.net |

| Antibacterial | Antibacterial activity has been reported for secoxyloganin. | researchgate.net |

Continued Exploration in Natural Product-Based Drug Discovery

Secoxyloganin methyl ester stands as a compelling example of a natural product with significant therapeutic potential. nih.gov Derived from plants like Lonicera japonica and Loasa tricolor, it contributes to the growing field of natural product-based drug discovery. nih.govnih.gov This field leverages the chemical diversity of natural compounds to find new drug leads. Future work in this area will involve screening for secoxyloganin methyl ester and related secoiridoids in other plant species and exploring their potential as scaffolds for developing novel therapeutic agents.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of secoxyloganin methyl ester and its biological activity is crucial for optimizing its therapeutic properties. The key structural difference between secoxyloganin and its methyl ester is the presence of a methyl group, which can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties.

Future Structure-Activity Relationship (SAR) studies would involve the synthesis and evaluation of a series of analogues to determine which parts of the molecule are essential for its activity. Key research questions would include:

How do modifications to the vinyl group or the pyran ring affect efficacy?

Can the glucose moiety be altered to improve properties like solubility or cell permeability without sacrificing activity?

Answering these questions will enable the rational design of more potent and selective derivatives for specific therapeutic targets.

Targeted Biosynthetic Pathway Modulation

The production of secoxyloganin methyl ester in nature is intrinsically linked to the secoiridoid biosynthetic pathway. Recent studies have revealed that secoxyloganin is produced from its immediate precursor, secologanin (B1681713), through the action of the enzyme secologanin synthase (SLS). nih.gov In plants like Catharanthus roseus, isoforms of this enzyme have been shown to not only produce secologanin from loganin (B1675030) but also to further oxidize secologanin to form secoxyloganin. nih.gov The broader pathway begins with the monoterpene geraniol (B1671447), which undergoes a series of enzymatic steps to eventually yield secologanin. nih.gov

This knowledge opens the door to metabolic engineering , a field focused on the targeted manipulation of metabolic pathways within organisms. lbl.gov Future research could focus on modulating this pathway to enhance the production of secoxyloganin methyl ester or related valuable compounds. This could be achieved by:

Overexpression of Key Enzymes: Increasing the expression of genes encoding enzymes like secologanin synthase (SLS) in host plants or engineered microbes could boost the yield of secoxyloganin.

Site-Directed Mutagenesis: Altering the genetic code of enzymes in the pathway could change their efficiency or substrate preference, potentially leading to the creation of novel secoiridoids with enhanced therapeutic properties. mdpi.com

Heterologous Production: Transferring the entire biosynthetic pathway into a more manageable host organism, such as yeast or bacteria, could enable sustainable and scalable production through fermentation, bypassing the need for agricultural cultivation. researchgate.net

By targeting the biosynthetic pathway, researchers can not only increase the supply of this promising natural product but also engineer novel derivatives for drug discovery.

Q & A

Q. What are the key enzymatic steps involved in the biosynthesis of secoxyloganin methyl ester in Olea europaea?

Secoxyloganin methyl ester biosynthesis involves cytochrome P450 enzymes, specifically OeSXS (Secoxyloganin Synthase), which catalyzes the oxidative cleavage of 7-epi-loganin to form secoxyloganin. This contrasts with Catharanthus roseus SLS (CrSLS), which primarily acts on loganin to produce secologanin . Biochemical assays using heterologously expressed enzymes in yeast microsomes and LC-MS analysis are critical for validating these steps .

Q. Which analytical methods are recommended for identifying and quantifying secoxyloganin methyl ester in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, MS/MS fragmentation patterns compared to literature data enable precise identification, while quantification relies on calibration curves with internal standards like loganic acid or rutin . Raw data normalization (e.g., Transcripts per Million for gene expression) further supports correlative analyses .

Q. How can researchers validate the purity and structural identity of synthesized secoxyloganin methyl ester?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are essential. For novel compounds, provide full spectral data (¹H, ¹³C NMR, DEPT, HSQC) and compare with known analogs. Purity is assessed via HPLC-UV/ELSD, with thresholds ≥95% for biological assays .

Advanced Research Questions

Q. How can contradictions in substrate specificity between SLS homologs across plant species be resolved?

Comparative kinetic assays (e.g., Kₘ, kₐₜₐₗ) and structural modeling of enzyme active sites are critical. For instance, OeSXS shows no activity toward loganin (unlike CrSLS), suggesting divergent evolutionary adaptations. Mutagenesis studies targeting substrate-binding residues can elucidate specificity determinants .

Q. What experimental design strategies optimize the in vitro synthesis of secoxyloganin methyl ester?

Response Surface Methodology (RSM) or Taguchi orthogonal arrays (e.g., L9 arrays) systematically evaluate parameters like pH, temperature, and enzyme-to-substrate ratios. These methods reduce experimental runs while identifying optimal conditions, as demonstrated in biodiesel methyl ester optimization .

Q. How do co-expression patterns of iridoid biosynthetic genes inform functional characterization of OeOMES and OeSXS?

Transcriptome-wide co-expression analysis (Pearson’s r) identifies genes with correlated expression. For example, OeSXS and OeISY (Iridoid Synthase) show high co-expression (r = 0.95), suggesting coordinated regulation in secoiridoid biosynthesis. CRISPR-Cas9 knockouts or RNAi silencing can validate these relationships .

Q. What mechanisms explain the divergent evolution of CYP72 enzymes in secoiridoid-producing plants?

Phylogenetic analysis of CYP72 homologs in Oleaceae and Loasaceae reveals lineage-specific gene duplications. Functional divergence is inferred from substrate promiscuity assays (e.g., OeOMES catalyzes dual oxidations of 7-epi-loganin to oleoside methyl ester). Structural comparisons using AlphaFold2 models further highlight active-site variations .

Q. How can discrepancies between historical feeding studies and recent enzymatic data be reconciled?

Earlier studies using deuterated loganic acid in Syringa josikaea showed low incorporation into secoiridoids (<15%), whereas in vitro assays with OeOMES demonstrate efficient conversion. Repeating feeding experiments with isotopic labeling (¹³C/²H) and tracking intermediates via LC-MS/MS can resolve these inconsistencies .

Methodological Considerations

- Data Analysis : Use ANOVA to rank parameter significance (e.g., catalyst concentration contributed 77.6% to methyl ester yield in Taguchi-designed biodiesel studies) .

- Instrumentation : For GC-MS, set injector/detector temperatures to 240°C/280°C and use polar capillary columns (e.g., HP-Innowax) to resolve methyl ester peaks .

- Reproducibility : Detailed experimental protocols (e.g., yeast microsome preparation, reaction quenching with 0.1% formic acid) must be included in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.